molecular formula C14H21NO3 B5832884 3,4-diethoxy-N-(propan-2-yl)benzamide

3,4-diethoxy-N-(propan-2-yl)benzamide

Cat. No.: B5832884
M. Wt: 251.32 g/mol
InChI Key: PMYQAYQGMBZECT-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(propan-2-yl)benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzene ring linked to an isopropylamine group via a carboxamide bridge. The ethoxy groups at positions 3 and 4 of the benzene ring likely enhance lipophilicity and metabolic stability, while the isopropyl moiety may influence steric interactions in biological targets.

Properties

IUPAC Name

3,4-diethoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-17-12-8-7-11(9-13(12)18-6-2)14(16)15-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYQAYQGMBZECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(propan-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Alkylated derivatives and ethers.

Scientific Research Applications

3,4-diethoxy-N-(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and experimental findings:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Biological Activity/Notes Reference
3,4-Diethoxy-N-(4-fluorobenzyl)benzamide C₁₈H₂₀FNO₃ 317.36 4-fluorobenzyl N/A Not explicitly reported; structural analog for spasmolytic studies
3,4-Diethoxy-N-(4-bromophenyl)benzamide (49) C₁₇H₁₈BrNO₃ 401.26 4-bromophenyl 198 MAO inhibition potential; 57% yield
3,4-Diethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide C₁₆H₂₁N₃O₃S 335.42 1,3,4-thiadiazole + isopropyl N/A Available in 2 mg quantity for screening
3,4-Diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide C₁₄H₁₇N₃O₃S 307.37 5-methyl-thiadiazole N/A Potential directing group for C–H functionalization
3,4-Diethoxy-N-(2-chloro-4-nitrophenyl)benzamide (51) C₁₇H₁₇ClN₂O₅ 364.78 2-chloro-4-nitrophenyl 168 Anti-inflammatory/spasmolytic activity predicted via DFT

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., bromo, nitro, chloro in compounds 49–51) correlate with higher melting points (158–198°C) due to increased polarity and crystalline packing .
  • Thiadiazole rings (e.g., compounds ) reduce molecular weight and may enhance π-stacking interactions in biological targets.

Biological Activity: Compounds with nitro groups (e.g., 50, 51) show predicted anti-inflammatory and spasmolytic activities via PASS Online software and DFT calculations .

Synthetic Methodologies: Analogs like 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide are synthesized via reactions of isatoic anhydride with substituted amines (90% yield) . Ethoxy groups are typically introduced via nucleophilic substitution or acylation under acidic conditions (e.g., polyphosphoric acid) .

Structural and Functional Divergence

  • Steric Effects : The isopropyl group in 3,4-diethoxy-N-(propan-2-yl)benzamide may hinder binding to flat enzymatic pockets compared to planar thiadiazole derivatives .
  • Toxicity: Low toxicity predicted for amino-substituted benzamides (e.g., compound 3 in ) suggests a favorable safety profile for related derivatives .

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